molecular formula C7H6ClF2NO2 B1436058 (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol CAS No. 1805028-11-8

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol

Cat. No. B1436058
M. Wt: 209.58 g/mol
InChI Key: APRPOQPZQXBVLM-UHFFFAOYSA-N
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Description

“(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H6ClF2NO2 . It has a molecular weight of 209.58 . The IUPAC name for this compound is "(5-chloro-4-(difluoromethoxy)pyridin-2-yl)methanol" .


Molecular Structure Analysis

The InChI code for “(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol” is "1S/C7H6ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-2,7,12H,3H2" .


Physical And Chemical Properties Analysis

“(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol” is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Research has demonstrated innovative routes to synthesize pyrrolin-2-ones and pyridine derivatives through reactions involving chlorinated pyrrolidin-2-ones or pyridines with methanol under certain conditions, indicating potential applications in the synthesis of agrochemicals or medicinal compounds (Bellesia et al., 2001); (Ghelfi et al., 2003).
  • Nickel complexes with bidentate N,O-type ligands, including pyridin-2-yl)methanol derivatives, have been synthesized and applied in ethylene oligomerization, showcasing their utility in catalysis (Kermagoret & Braunstein, 2008).

Biocatalysis and Green Chemistry

  • A study detailed the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, demonstrating an efficient and green approach to synthesizing this compound in a liquid-liquid biphasic microreaction system, highlighting the compound's relevance in sustainable chemical processes (Chen et al., 2021).

Material Science

  • Investigations into the electrocatalytic reduction of CO2 to methanol have implicated pyridinyl derivatives as potential intermediates, suggesting applications of related compounds in sustainable energy and material sciences (Yan, Gu, & Bocarsly, 2014).

Medicinal Chemistry

  • Several studies focus on synthesizing and evaluating pyridine derivatives for their antibacterial and anti-inflammatory properties, indicating the chemical framework's potential in developing new pharmaceuticals. For instance, novel pyrazoline derivatives have been investigated for their antiinflammatory and antibacterial activities, highlighting the adaptability of pyridine derivatives in medicinal chemistry applications (Ravula et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[5-chloro-4-(difluoromethoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-2,7,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRPOQPZQXBVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1OC(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 2
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 3
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 4
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 5
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 6
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol

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